molecular formula C36H40NOP B12872850 (1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide

(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide

Cat. No.: B12872850
M. Wt: 533.7 g/mol
InChI Key: GWEGGYKLYJEIKD-UHFFFAOYSA-N
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Description

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with dimethylamino and di-p-tolylphosphine oxide groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide typically involves the following steps:

    Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of Di-p-tolylphosphine Oxide: The di-p-tolylphosphine oxide group is attached through a phosphination reaction using di-p-tolylphosphine and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to phosphine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Produces phosphine oxides.

    Reduction: Yields phosphines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the di-p-tolylphosphine oxide group can coordinate with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)phosphine oxide
  • Di-p-tolylphosphine oxide
  • Triphenylphosphine oxide

Uniqueness

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide stands out due to its unique binaphthyl core and the presence of both dimethylamino and di-p-tolylphosphine oxide groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C36H40NOP

Molecular Weight

533.7 g/mol

IUPAC Name

1-[2-bis(4-methylphenyl)phosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C36H40NOP/c1-25-13-19-29(20-14-25)39(38,30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h13-24H,5-12H2,1-4H3

InChI Key

GWEGGYKLYJEIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)N(C)C

Origin of Product

United States

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